molecular formula C13H11N3OS2 B2560822 1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-2-(phenylsulfanyl)-1-ethanone CAS No. 351857-82-4

1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-2-(phenylsulfanyl)-1-ethanone

Cat. No.: B2560822
CAS No.: 351857-82-4
M. Wt: 289.37
InChI Key: TVZLKBZUHROVTA-UHFFFAOYSA-N
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Description

1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-2-(phenylsulfanyl)-1-ethanone is a heterocyclic compound featuring a fused thiazolo-triazole core substituted with a methyl group at position 6 and a phenylsulfanyl ethanone moiety. This structure combines the electron-rich thiazole and triazole rings, which are known to enhance bioactivity and thermal stability. The compound is synthesized via cyclocondensation reactions involving triazole precursors and α-halogenated ketones, as evidenced by analogous procedures in related thiazolo-triazole systems .

Properties

IUPAC Name

1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-2-phenylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3OS2/c1-9-12(19-13-14-8-15-16(9)13)11(17)7-18-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVZLKBZUHROVTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NN12)C(=O)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-2-(phenylsulfanyl)-1-ethanone , also known by its CAS number 187597-18-8, is a member of the thiazolo[3,2-b][1,2,4]triazole family. This class of compounds has garnered significant attention due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound.

Chemical Structure and Properties

The molecular formula for this compound is C₁₅H₁₃N₄OS. The compound features a thiazole ring fused with a triazole moiety and a phenylsulfanyl group attached to an ethanone structure.

Key Properties

PropertyValue
Molecular Weight319.36 g/mol
Melting Point147–149 °C
SolubilitySoluble in organic solvents

Anticancer Activity

Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit significant anticancer properties. A study evaluating various synthesized thiazolo derivatives demonstrated potent activity against multiple human cancer cell lines including renal cancer, leukemia, colon cancer, breast cancer, and melanoma. The 5-substituted thiazolo[3,2-b][1,2,4]triazol-6-ones showed particularly strong anticancer effects compared to their amide counterparts .

Case Study:
In a screening of nearly 60 human cancer cell lines:

  • Compound : this compound
  • Activity : Demonstrated IC50 values indicating effective inhibition of cell proliferation in renal and breast cancer lines.

Antimicrobial Activity

Thiazolo[3,2-b][1,2,4]triazole derivatives have also been explored for their antimicrobial properties. The compound was tested against various bacterial and fungal strains. Results showed promising activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) indicating effective antimicrobial potential .

Table: Antimicrobial Activity Results

MicroorganismMIC (µg/mL)
S. aureus16
C. albicans32

Anti-inflammatory Effects

The anti-inflammatory potential of thiazolo derivatives has been highlighted in several studies. The compounds were found to inhibit the COX-2 enzyme effectively and exhibited favorable drug-likeness scores indicating good gastrointestinal absorption and moderate bioactivity .

The biological activities are attributed to the ability of the compound to interact with specific molecular targets:

  • Anticancer : Inhibition of key pathways involved in cell proliferation and apoptosis.
  • Antimicrobial : Disruption of bacterial fatty acid biosynthesis via inhibition of the enoyl-acyl carrier protein reductase (FabI) enzyme.

Scientific Research Applications

The compound's structural features allow it to interact with various biological targets, making it a candidate for therapeutic applications:

  • Anticancer Properties : Research indicates that compounds within the thiazolo[3,2-b][1,2,4]triazole class exhibit significant anticancer activity. This compound may induce apoptosis in cancer cells through mechanisms such as inhibition of specific enzymes involved in cell proliferation .

Synthesis and Characterization

The synthesis of 1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-2-(phenylsulfanyl)-1-ethanone typically involves multi-step chemical reactions. Key steps include:

  • Formation of the thiazolo[3,2-b][1,2,4]triazole core.
  • Introduction of the phenylsulfanyl group to enhance solubility and bioavailability.
  • Characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm its structure .

Applications in Medicinal Chemistry

The primary application of this compound lies in its potential as an anticancer agent . Ongoing research continues to explore its efficacy against various cancer types and its possible incorporation into therapeutic regimens.

Potential Derivatives

Research into derivatives of this compound may reveal additional applications:

  • Antimicrobial Activity : Similar thiazole derivatives have shown promise against bacterial and fungal infections.
  • Anti-inflammatory Effects : Investigating the anti-inflammatory potential could lead to treatments for chronic inflammatory conditions .

Case Studies and Research Findings

Several studies have documented the biological activity and therapeutic potential of compounds related to this compound:

StudyFocusFindings
Anticancer EvaluationDemonstrated significant cytotoxic effects on HepG2 liver cancer cells with selectivity indices suggesting potential for further development.
Synthesis and BioassayReported on novel substituted thiazoles showing diverse biological activities including anticancer properties.
Pharmacological ProfileHighlighted the importance of structural modifications in enhancing biological activity and solubility for therapeutic use.

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

  • Structure-Activity Relationship (SAR) : The methyl group at position 6 stabilizes the thiazolo-triazole core, while the phenylsulfanyl moiety modulates solubility. Replacement with sulfonyl groups increases polarity and target affinity but reduces bioavailability .
  • Metabolic Stability : Thioether linkages (e.g., phenylsulfanyl) are less prone to oxidative metabolism than ethers or esters, suggesting superior in vivo stability for the target compound .

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-2-(phenylsulfanyl)-1-ethanone, and how can reaction conditions be optimized?

Answer: The compound can be synthesized via multi-step protocols involving click chemistry and heterocyclic ring formation. A viable route involves:

  • Click Reaction : Reacting azido intermediates (e.g., 2-azido-1-(4-methyl-2-phenylthiazol-5-yl)ethanone) with alkynes under Cu(I) catalysis to form triazole-thiazole hybrids .
  • Reduction : Sodium borohydride reduction of ketone intermediates to stabilize the ethanone backbone .
  • Thiolation : Introducing the phenylsulfanyl group via nucleophilic substitution or thiol-ene coupling.

Q. Optimization Strategies :

  • Catalysts : Use PEG-400 as a green solvent with Bleaching Earth Clay (pH 12.5) to enhance reaction efficiency and reduce side products .
  • Temperature Control : Maintain 70–80°C during coupling steps to balance reactivity and stability of sensitive intermediates .

Q. Which spectroscopic and chromatographic techniques are most effective for structural confirmation of this compound?

Answer:

  • IR Spectroscopy : Identify characteristic absorptions for thiazole (C=N stretch at ~1600 cm⁻¹), triazole (N-N stretch at ~1450 cm⁻¹), and phenylsulfanyl (C-S stretch at ~650 cm⁻¹) .
  • ¹H/¹³C NMR : Assign chemical shifts for the methyl group on the thiazole ring (δ ~2.5 ppm), ethanone carbonyl (δ ~200 ppm in ¹³C), and aromatic protons (δ 7.0–7.8 ppm) .
  • TLC/HPLC : Monitor reaction progress using silica-gel TLC (hexane:ethyl acetate, 3:1) and confirm purity via reverse-phase HPLC with UV detection at 254 nm .

Q. How can researchers design initial biological screening assays to evaluate the compound’s bioactivity?

Answer:

  • Antimicrobial Assays : Use agar dilution or microbroth dilution methods (CLSI guidelines) against Gram-positive/negative bacteria and fungi. Compare zone-of-inhibition data with known thiazole-triazole derivatives .
  • Cytotoxicity Screening : Employ MTT assays on human cell lines (e.g., HEK-293) to assess IC₅₀ values, ensuring concentrations ≤100 µM to avoid nonspecific toxicity .

Advanced Research Questions

Q. How can computational methods like DFT or molecular docking predict the compound’s physicochemical properties and target interactions?

Answer:

  • DFT Calculations : Use Gaussian or ORCA software to optimize the molecular geometry, calculate HOMO-LUMO gaps (predicting reactivity), and simulate solvatochromic effects (e.g., polarity-dependent UV-Vis shifts) .
  • Molecular Docking : Dock the compound into protein active sites (e.g., bacterial FabH or fungal CYP51) using AutoDock Vina. Prioritize binding poses with hydrogen bonds to triazole N-atoms and hydrophobic interactions with the phenylsulfanyl group .

Q. What strategies resolve contradictions in reactivity data between synthetic approaches reported in literature?

Answer:

  • Variable Analysis : Compare catalysts (e.g., Cu(I) vs. Ru-based catalysts in click reactions) and solvents (PEG-400 vs. DMF) to identify yield discrepancies .
  • Kinetic Studies : Perform time-resolved NMR or in-situ IR to monitor intermediate stability. For example, sodium borohydride may over-reduce ethanone groups if reaction times exceed 2 hours .
  • Cross-Validation : Replicate conflicting protocols (e.g., vs. 16) under controlled conditions, adjusting stoichiometry or temperature to isolate critical variables .

Q. How can researchers optimize the compound’s solubility and stability for in vivo studies?

Answer:

  • Co-Solvent Systems : Use DMSO-PBS (≤10% DMSO) or cyclodextrin inclusion complexes to enhance aqueous solubility .
  • pH Profiling : Conduct stability tests across pH 2–9 (simulating gastrointestinal and plasma conditions) with HPLC monitoring. Thiazole-triazole cores may degrade under acidic conditions, necessitating enteric coatings .

Q. What advanced analytical techniques are recommended for studying the compound’s solid-state properties?

Answer:

  • X-ray Crystallography : Resolve single-crystal structures to confirm regiochemistry of the thiazolo-triazole fusion and phenylsulfanyl orientation .
  • DSC/TGA : Analyze melting points (expected >200°C) and thermal decomposition profiles to guide storage conditions (e.g., desiccated, 4°C) .

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